

Molecular Docking Studies of Surufatinib with Target Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation.[1][2][3][4][5] It has demonstrated significant clinical efficacy in treating advanced neuroendocrine tumors (NETs) and is under investigation for other solid tumors.[1][5][6][7] The primary mechanism of action of **Surufatinib** involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[2][3][4][8] This multi-targeted approach simultaneously hinders the formation of new blood vessels that supply tumors, directly inhibits tumor cell proliferation, and modulates the tumor microenvironment to be less immunosuppressive.[2][8]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is an invaluable tool in drug discovery for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity. This guide provides an in-depth overview of the molecular docking studies of **Surufatinib** with its key kinase targets, including detailed methodologies and a summary of its binding affinities.

Target Kinases of Surufatinib



Surufatinib's efficacy stems from its ability to simultaneously inhibit three key families of protein kinases:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically targeting VEGFR1, VEGFR2, and VEGFR3, Surufatinib potently inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][5][8] By blocking VEGF signaling, Surufatinib disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[2][9][10][11]
- Fibroblast Growth Factor Receptor 1 (FGFR1): The FGF/FGFR signaling pathway is involved in various cellular processes, including proliferation, differentiation, and migration.[12][13][14] [15] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[16] Surufatinib's inhibition of FGFR1 contributes to its anti-proliferative effects.[2][8][17]
- Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is crucial for the regulation and differentiation of macrophages.[18][19][20] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and immune evasion.[2][21] By inhibiting CSF-1R, Surufatinib can modulate the immune landscape of the tumor, making it more susceptible to an anti-tumor immune response.[2][8]

Quantitative Analysis of Surufatinib-Kinase Interactions

The binding affinity of **Surufatinib** to its target kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher binding affinity and more potent inhibition.



Target Kinase	IC50 (nM)
VEGFR1	2
VEGFR2	24
VEGFR3	1
FGFR1	15
CSF-1R	4
(Data sourced from reference[22])	

Molecular Docking Experimental Protocol

This section outlines a generalized yet detailed protocol for performing molecular docking studies of **Surufatinib** with its target kinases. This protocol is based on widely used computational tools and methodologies.

1. Software and Tools:

- Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files for docking.
- AutoDock Vina: A widely used open-source program for molecular docking.
- Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
- Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
- PubChem or ChemSpider: Databases for chemical structures of small molecules.

2. Protein Preparation:

 a. Structure Retrieval: Download the three-dimensional crystal structures of the target kinases (VEGFRs, FGFR1, and CSF-1R) from the Protein Data Bank (PDB). It is advisable to select structures that are co-crystallized with a known inhibitor to help define the binding site.



- b. Protein Clean-up: Prepare the protein for docking using AutoDock Tools (ADT). This
 involves:
 - i. Removing water molecules and any co-crystallized ligands.
 - ii. Adding polar hydrogen atoms to the protein structure.
 - iii. Assigning Kollman charges to the protein atoms.
 - iv. Saving the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions.

3. Ligand Preparation:

- a. Structure Retrieval: Obtain the 3D structure of **Surufatinib**. This can be done by searching
 for its structure in the PubChem database (CID 52920501) and saving it in a 3D format (e.g.,
 SDF or MOL2).[23]
- b. Ligand Set-up: Prepare the Surufatinib molecule for docking using ADT:
 - i. Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.
 - ii. Assign Gasteiger charges to the ligand atoms.
 - iii. Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation:

- a. Defining the Binding Site: Define the active site of the kinase for docking by generating a grid box.
- b. Grid Centering: The grid box should be centered on the region of the protein where the cocrystallized ligand was bound in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.
- c. Grid Dimensions: The dimensions of the grid box should be large enough to accommodate the Surufatinib molecule in various possible orientations and conformations.



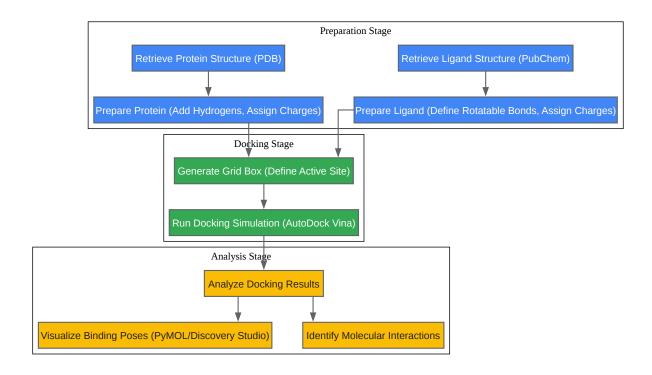
5. Molecular Docking Simulation:

- a. Running AutoDock Vina: Execute the molecular docking simulation using AutoDock Vina.
 This will involve providing the prepared protein and ligand files (in PDBQT format) and the grid box parameters as input.
- b. Exhaustiveness: The "exhaustiveness" parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will yield more accurate results but will require more computational time.
- c. Output: AutoDock Vina will generate a set of predicted binding poses for Surufatinib
 within the kinase's active site, ranked by their predicted binding affinities (in kcal/mol).

6. Analysis of Results:

- a. Visualization: Use a molecular visualization tool like Discovery Studio Visualizer or PyMOL to analyze the predicted binding poses.
- b. Interaction Analysis: Examine the molecular interactions between Surufatinib and the amino acid residues of the kinase's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.
- c. Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding conformation. However, it is important to also visually inspect the top-ranked poses for chemically reasonable interactions.





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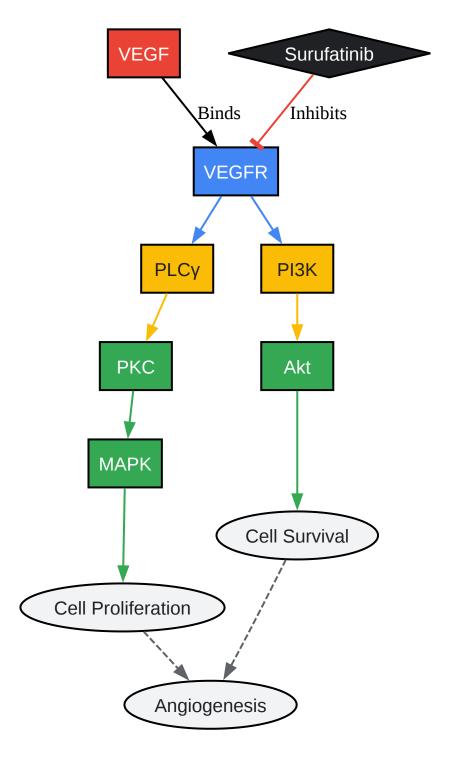
Caption: Workflow for molecular docking of **Surufatinib**.

Signaling Pathways of Target Kinases VEGFR Signaling Pathway

The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis.[10] This interaction leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular



domain.[11] This activation triggers downstream signaling cascades, including the PLCy-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[9][11][24]



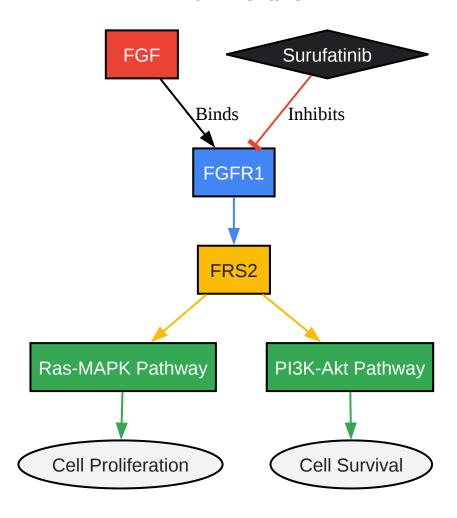
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Caption: Simplified VEGFR signaling pathway.



FGFR1 Signaling Pathway

Fibroblast growth factors (FGFs) bind to FGFR1, inducing receptor dimerization and autophosphorylation.[13][15] This activation recruits docking proteins like FRS2, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, leading to cell proliferation, survival, and migration.[14][15]



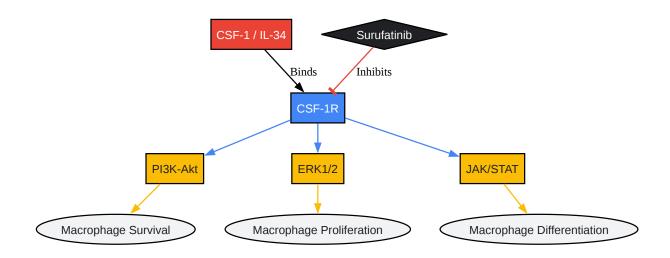
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Caption: Simplified FGFR1 signaling pathway.

CSF-1R Signaling Pathway

The binding of ligands like CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation.[18][20][25] This initiates several downstream signaling pathways, including PI3K-Akt, ERK1/2, and JAK/STAT, which are critical for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[18][25]





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Caption: Simplified CSF-1R signaling pathway.

Conclusion

Molecular docking studies provide critical insights into the binding mechanisms of **Surufatinib** with its target kinases—VEGFRs, FGFR1, and CSF-1R. By elucidating the specific molecular interactions, these computational approaches complement experimental data and aid in understanding the structural basis for **Surufatinib**'s potent inhibitory activity. The multi-targeted nature of **Surufatinib**, effectively disrupting key pathways in angiogenesis, tumor cell proliferation, and immune modulation, underscores its clinical significance. The methodologies outlined in this guide offer a framework for researchers to conduct similar in silico analyses, contributing to the rational design and development of next-generation kinase inhibitors.

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- To cite this document: BenchChem. [Molecular Docking Studies of Surufatinib with Target Kinases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612014#molecular-docking-studies-of-surufatinib-with-target-kinases]

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